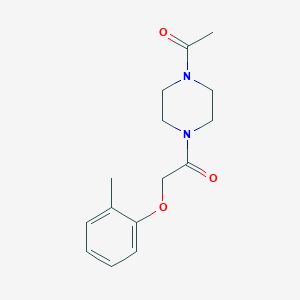
1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMPEA and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
AMPEA acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors. It enhances the activity of these receptors by increasing the conductance of cations such as calcium and sodium ions. This leads to an increase in synaptic transmission and neuronal excitability, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
AMPEA has been shown to improve cognitive function in animal models and humans. It has been found to enhance memory consolidation and retrieval, as well as improve learning and attention. AMPEA has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPEA is a well-established compound that has been extensively studied for its biochemical and physiological effects. It is readily available and can be synthesized using a simple and efficient method. However, there are limitations to its use in lab experiments, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
For research include the development of more potent and selective AMPA receptor modulators, as well as the investigation of AMPEA's effects on other neurotransmitter systems. The use of AMPEA in combination with other drugs for the treatment of cognitive disorders is also an area of ongoing research.
In conclusion, 1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone, or AMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to enhance cognitive function and its neuroprotective effects make it a promising candidate for the development of drugs for the treatment of cognitive disorders. Ongoing research is focused on further understanding its mechanism of action and exploring its potential therapeutic uses.
Métodos De Síntesis
The synthesis of AMPEA involves the reaction of 4-acetylpiperazine with 2-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then acetylated to obtain 1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone. This synthesis method has been well-established and is widely used in the production of AMPEA for scientific research purposes.
Aplicaciones Científicas De Investigación
AMPEA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. This property of AMPEA has led to its use in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12-5-3-4-6-14(12)20-11-15(19)17-9-7-16(8-10-17)13(2)18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHHKWJYLCFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
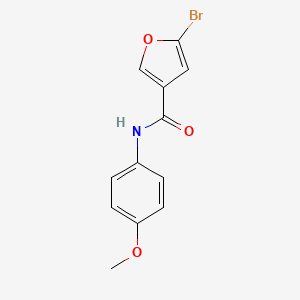

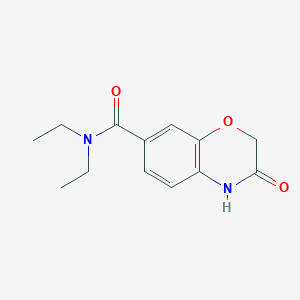
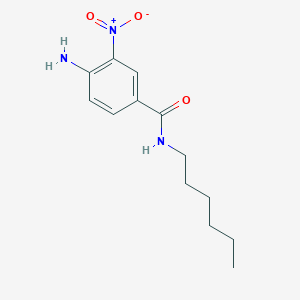

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

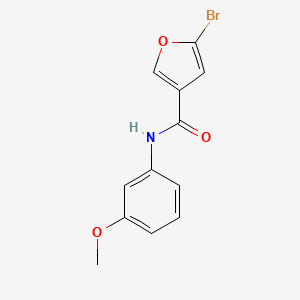
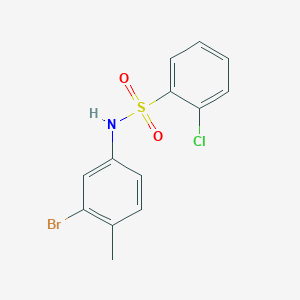

![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)